molecular formula C12H14N6O3S B2843874 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034337-81-8

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2843874
CAS No.: 2034337-81-8
M. Wt: 322.34
InChI Key: XPYLRZSJDOKWDF-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N6O3S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research involving analogs of benzothiazole and pyrazole derivatives, such as the series synthesized by Palkar et al. (2017), demonstrates significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds, which exhibit activity at non-cytotoxic concentrations, suggest the potential of structurally related compounds for developing new antibacterial agents Palkar et al., 2017.

DNA Methylation Inhibitors

The study by Hovsepyan et al. (2019) on new triazole and thiadiazole derivatives reveals their ability to inhibit tumor DNA methylation in vitro, with selected compounds advancing to in vivo studies. This highlights the potential of similar compounds in epigenetic therapy and cancer research Hovsepyan et al., 2019.

Surrogates for Diazo Compounds

The review by Akter et al. (2022) discusses how triazole derivatives, among other heterocycles, can serve as efficient surrogates for diazo compounds, facilitating the synthesis of complex N-containing motifs. This suggests potential applications in synthetic organic chemistry and drug design Akter et al., 2022.

Photoreactions and Sensitization

Research on the photoreactions of benzimidazole derivatives, such as those studied by Mahran et al. (1983), indicates the potential of benzothiazole-related compounds in photodynamic therapy and as photosensitizers in medicinal chemistry Mahran et al., 1983.

Anticancer Agents

The synthesis and evaluation of thiazole and thiadiazole derivatives for anticancer activity, as performed by Gomha et al. (2017), demonstrate the therapeutic potential of these heterocycles against specific cancer cell lines. This research points towards the possible application of structurally related compounds in oncology Gomha et al., 2017.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3S/c1-16-7-9(14-15-16)12(19)13-8-4-5-10-11(6-8)18(3)22(20,21)17(10)2/h4-7H,1-3H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYLRZSJDOKWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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